molecular formula C9H11ClN2OS B1433150 2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride CAS No. 1427379-85-8

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride

Cat. No. B1433150
M. Wt: 230.72 g/mol
InChI Key: MYANYADAQXHNLJ-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride” is a sulfur-containing organic compound . It has a molecular weight of 230.72 and its IUPAC name is 2,3-dihydrobenzo[b]thiophene-2-carbohydrazide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2OS.ClH/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8;/h1-4,8H,5,10H2,(H,11,12);1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Chemical Characterization

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride and its derivatives are synthesized for various chemical studies and applications. For instance, the synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide through the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide highlights the compound's utility in creating new chemical entities. The structure of these compounds is confirmed using techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis, underscoring their importance in synthetic chemistry research (Naganagowda et al., 2014).

Biological Activity

Several studies focus on evaluating the biological activities of derivatives of 2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride. These studies have revealed antimicrobial, analgesic, and anthelmintic properties. For example, the synthesis and subsequent testing of various heterocyclic compounds containing the benzothiophene moiety for antimicrobial and anthelmintic activities indicate the potential use of these compounds in developing new therapeutic agents (Naganagowda et al., 2011).

Corrosion Inhibition

The application of 2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride derivatives in materials science, particularly in corrosion inhibition, demonstrates their versatility. Research on the inhibitive action of 3-chloro-1-benzothiophene-2-carbohydrazide on the corrosion behavior of 6061 Al alloy/SiCp composite in hydrochloric acid medium highlights the potential of these compounds in protecting metals and alloys from corrosion, thus extending their lifespan in industrial applications (Kini et al., 2011).

Antimicrobial Agents against Multidrug-Resistant Strains

A notable application in the pharmaceutical field is the development of antimicrobial agents. A study synthesizing and evaluating benzo[b]thiophene acylhydrazones against multidrug-resistant Staphylococcus aureus showcases the compound's potential in addressing the challenge of antibiotic resistance, a major global health concern. This research emphasizes the need for new antimicrobial agents capable of combating resistant bacterial strains (Barbier et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3-dihydro-1-benzothiophene-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8;/h1-4,8H,5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYANYADAQXHNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C21)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride

CAS RN

1427379-85-8
Record name Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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